N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic compound with a unique chemical structure that has garnered attention in pharmacological research. This compound belongs to a class of sulfonamides and is characterized by its quinoline core, which is known for various biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's chemical structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C22H26N2O4S |
Molecular Weight | 398.52 g/mol |
LogP | 4.4262 |
Polar Surface Area | 46.17 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The quinoline moiety is known to engage with various enzymes and receptors, influencing biochemical pathways critical for cellular function.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation: Interaction with receptors could alter physiological responses, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:
- A study demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .
Antimicrobial Properties
The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting folate synthesis .
Neuroprotective Effects
Some derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms.
Case Studies
-
Study on Anticancer Effects:
A recent study evaluated the effects of quinoline-based compounds on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations . -
Antimicrobial Efficacy:
Research conducted on sulfonamide derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Neuroprotection in Animal Models:
In animal models of Alzheimer's disease, a related compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function, suggesting a potential role in neuroprotection.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-4-14-24-21-11-8-19(16-18(21)7-12-22(24)25)23-29(26,27)15-13-17-5-9-20(28-2)10-6-17/h5-6,8-11,16,23H,3-4,7,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQKOBQSHBDBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.